molecular formula C9H5F3N2O B14760746 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1736-55-6

3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole

Cat. No.: B14760746
CAS No.: 1736-55-6
M. Wt: 214.14 g/mol
InChI Key: FOZQKOVYLWVKJZ-UHFFFAOYSA-N
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Description

3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with trifluoroacetic anhydride to form the corresponding hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Reagents: Such as halogens and sulfonyl chlorides for substitution reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, pyrazoles, and other heterocyclic compounds .

Scientific Research Applications

3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique oxadiazole ring structure, which imparts distinct chemical and physical properties. This includes its stability, reactivity, and potential for diverse applications in various fields.

Properties

CAS No.

1736-55-6

Molecular Formula

C9H5F3N2O

Molecular Weight

214.14 g/mol

IUPAC Name

3-phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-7(14-15-8)6-4-2-1-3-5-6/h1-5H

InChI Key

FOZQKOVYLWVKJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(F)(F)F

Origin of Product

United States

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